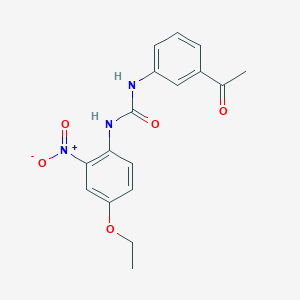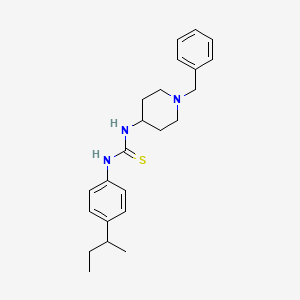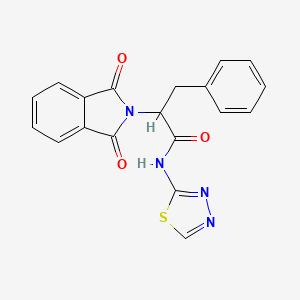![molecular formula C24H21NO4 B4130110 9-[2-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130110.png)
9-[2-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Übersicht
Beschreibung
9-[2-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one, commonly known as BPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPT is a heterocyclic compound that belongs to the class of quinoline derivatives. It has a unique structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of BPT is not fully understood. However, it is believed to act by inhibiting various molecular targets, such as enzymes and receptors. BPT has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been found to bind to several receptors, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
BPT has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process that is important for the removal of damaged or abnormal cells. BPT has also been found to inhibit angiogenesis, which is the process of forming new blood vessels. This is important for the growth and spread of tumors. BPT has also been found to modulate the immune system, which is important for the defense against infections and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
BPT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for drug development. However, BPT also has several limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. BPT also has low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on BPT. One direction is to further investigate its mechanism of action. This can help to optimize its therapeutic potential and identify new molecular targets for drug development. Another direction is to explore its potential applications in other diseases, such as neurodegenerative diseases and metabolic disorders. BPT can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
BPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. BPT has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. BPT has also been found to inhibit the replication of several viruses, including HIV and HCV.
Eigenschaften
IUPAC Name |
9-(2-phenylmethoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-24-13-18(19-12-22-23(14-20(19)25-24)28-11-10-27-22)17-8-4-5-9-21(17)29-15-16-6-2-1-3-7-16/h1-9,12,14,18H,10-11,13,15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHDOCHMCIYLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC=CC=C4OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B4130034.png)

![N-(4-chlorobenzyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4130044.png)



![1-{4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4130093.png)

![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(1-phenylethyl)-2-furamide](/img/structure/B4130115.png)
![N-(3-acetylphenyl)-2-{4-[(benzylamino)sulfonyl]-2-chlorophenoxy}acetamide](/img/structure/B4130117.png)
![2,2'-[[6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diyl]bis(thio)]bis[N-(2-methylphenyl)acetamide]](/img/structure/B4130123.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4130126.png)
![methyl 2-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4130127.png)